molecular formula C18H16O6 B192645 Vermistatin CAS No. 72669-21-7

Vermistatin

Cat. No. B192645
CAS RN: 72669-21-7
M. Wt: 328.3 g/mol
InChI Key: YORFGPDHNOBVBM-BDUNBXCCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vermistatin is a natural product that is isolated from the fungus Aspergillus versicolor. This compound has gained significant attention due to its potential therapeutic applications. Vermistatin belongs to a class of compounds known as azaphilones, which have shown diverse biological activities, including anticancer, antifungal, and antibacterial properties.

Scientific Research Applications

Vermistatin Derivatives and α-Glucosidase Inhibitory Activity

Research has identified new vermistatin derivatives from the mangrove endophytic fungus Penicillium sp. with significant α-glucosidase inhibitory activity. Compounds like 6-demethylpenisimplicissin and 2''-epihydroxydihydrovermistatin showed notable inhibitory effects, suggesting potential therapeutic applications in regulating blood sugar levels (Liu et al., 2014).

Structural and Biological Properties of Vermistatin

Vermistatin, isolated from the marine-mangrove endophytic fungus Guignardia sp., has been studied for its structure and potential biological properties. This research highlights the chemical composition and potential therapeutic applications of vermistatin and its derivatives, exploring their cytotoxic and antifungal activities (Xia et al., 2007).

Hydrogenation of Vermistatin and RNA Synthesis Inhibition

The hydrogenation process of vermistatin produces compounds that have shown to be strong inhibitors of RNA synthesis in leukemia cells. This highlights vermistatin's potential role in cancer research, particularly in studying its effects on cellular processes like RNA synthesis (Proksa et al., 1992).

Vermistatin Derivatives from Penicillium simplicissimum

Several new vermistatin derivatives have been isolated from Penicillium simplicissimum, expanding the understanding of the chemical diversity of this compound. The isolation and structural determination of these derivatives contribute to the broader research on vermistatin and its potential applications (Kawai et al., 2005).

Vermistatin in Soil Fertility and Organic Farming

Research on vermistatin extends to its role in soil biology and organic farming. Studies have shown that vermicompost, which contains vermistatin, enhances soil fertility and microbial activity, indicating its importance in sustainable agricultural practices (Marinari et al., 2000).

properties

CAS RN

72669-21-7

Product Name

Vermistatin

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

(3R)-4,6-dimethoxy-3-[4-oxo-6-[(E)-prop-1-enyl]pyran-3-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H16O6/c1-4-5-10-7-14(19)13(9-23-10)17-16-12(18(20)24-17)6-11(21-2)8-15(16)22-3/h4-9,17H,1-3H3/b5-4+/t17-/m0/s1

InChI Key

YORFGPDHNOBVBM-BDUNBXCCSA-N

Isomeric SMILES

C/C=C/C1=CC(=O)C(=CO1)[C@H]2C3=C(C=C(C=C3OC)OC)C(=O)O2

SMILES

CC=CC1=CC(=O)C(=CO1)C2C3=C(C=C(C=C3OC)OC)C(=O)O2

Canonical SMILES

CC=CC1=CC(=O)C(=CO1)C2C3=C(C=C(C=C3OC)OC)C(=O)O2

Other CAS RN

131602-06-7

synonyms

5-(4,6-dimethoxyphthalidyl)-2-propenyl-4H-pyran-4-one
vermistatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vermistatin
Reactant of Route 2
Reactant of Route 2
Vermistatin
Reactant of Route 3
Reactant of Route 3
Vermistatin
Reactant of Route 4
Reactant of Route 4
Vermistatin
Reactant of Route 5
Reactant of Route 5
Vermistatin
Reactant of Route 6
Vermistatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.